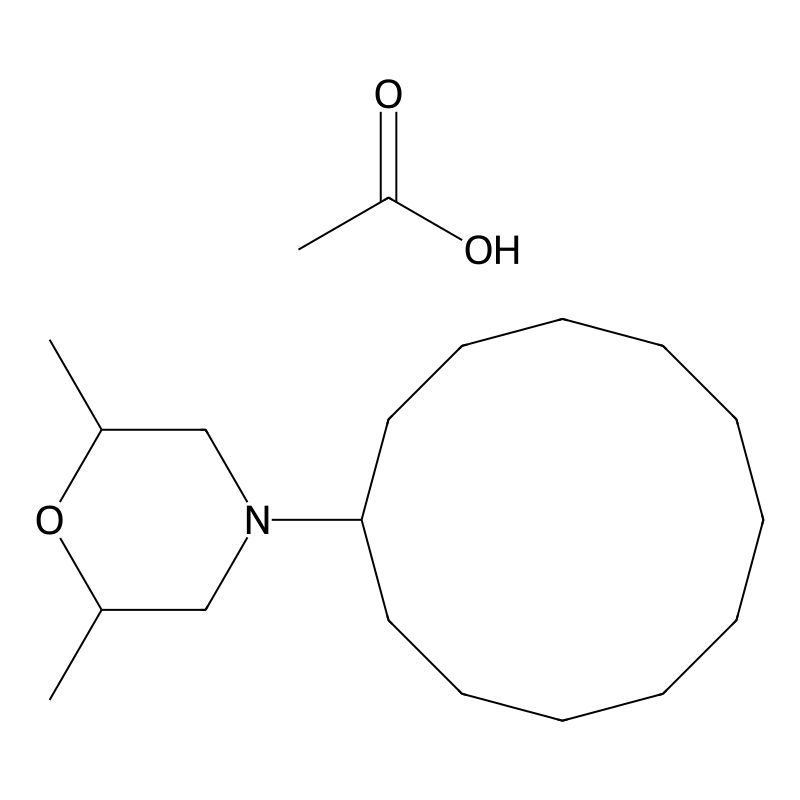

Dodemorph acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Properties and Environmental Fate

For research and development purposes, understanding the compound's physical and chemical behavior is crucial. The following table consolidates key data from regulatory sources.

| Property | Value / Description | Remarks |

|---|---|---|

| Melting Point | 42 °C [1] | - |

| Water Solubility (at 20°C, pH 7) | 746 mg/L [1] | Moderate |

| Octanol-Water Partition Coefficient (Log P) | 4.23 [1] | High; indicates potential for bioaccumulation |

| Vapour Pressure (at 20°C) | 12 mPa [1] | Highly volatile; application drift is a concern |

| Dissociation Constant (pKa) | 8.5 [1] | Weak acid |

| Formulation Examples | Emulsifiable concentrates, wettable powders, granules [1] [2] | - |

Mechanism of Action and Resistance

Dodemorph acetate exhibits systemic activity with both protective and curative action [1]. Its primary mode of action is the disruption of ergosterol biosynthesis, a critical component for the integrity and function of fungal cell membranes [1] [3]. By inhibiting key enzymes in the sterol biosynthesis pathway, it weakens the cell wall and ultimately leads to fungal cell death [3].

It is classified by the Fungicide Resistance Action Committee (FRAC) under Group 5, and resistance to morpholine fungicides is documented [1]. The following diagram illustrates its specific molecular target within the ergosterol biosynthesis pathway.

Diagram: this compound inhibits key enzymes (Δ14-reductase and Δ8→Δ7-isomerase) in the ergosterol biosynthesis pathway, preventing formation of functional fungal cell membranes [1].

Analytical Standards and Protocols

For researchers conducting analysis, the compound is available as an analytical standard, suitable for both HPLC and gas chromatography (GC) techniques [4]. Here is a generalized protocol for the analysis of this compound residues:

- Instrument Technique: High-Performance Liquid Chromatography (HPLC) is a suitable and commonly used method [4].

- Sample Preparation: This typically involves an extraction step using an appropriate organic solvent, followed by a cleanup process to remove interfering matrix components from the sample.

- Chromatographic Separation: A common approach involves using a reverse-phase C18 column. A reported mobile phase consists of a mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid [3].

- Detection: UV/VIS or Mass Spectrometric detectors can be employed. Refer to the product's Certificate of Analysis for more specific instrument parameters [4].

Industrial Synthesis and Purification

On an industrial scale, the synthesis of this compound involves the alkylation of 2,6-dimethylmorpholine with cyclododecyl bromide under basic conditions, often using sodium hydride in tetrahydrofuran (THF) [3]. The process is optimized in high-pressure reactors at controlled temperatures (80-120°C) [3]. A key challenge in production is the separation of its cis and trans isomeric forms. The primary technique for this is High-Performance Liquid Chromatography (HPLC) using specialized columns with low silanol activity [3].

Emerging Research and Potential Applications

While traditionally an agricultural fungicide, recent scientific exploration has revealed other potential biological activities and research applications for this compound.

- Insecticidal Target Identification: A 2023 proteomics study on Aedes aegypti mosquitoes investigated the insecticidal mechanism of a Streptomyces sp. extract. Molecular docking simulations within that study suggested a strong interaction between dodemorph (a compound in the extract) and the mosquito protein Fructose-bisphosphate aldolase (FBA), proposing FBA as a potential protein target for new insecticide development [5].

- Antibacterial Activity: Preliminary studies suggest that this compound may exhibit antibacterial activity against specific bacterial strains, including multidrug-resistant *Pseudomonas aeruginosa*, indicating its potential as a lead compound for novel antibiotics [3].

Key Takeaways for Researchers

This compound is a well-characterized sterol biosynthesis inhibitor with a specific molecular target. Its high log P value and volatility are critical factors for environmental and metabolic fate studies. Beyond its agricultural use, it is emerging as an interesting compound in life science research, showing potential for novel insecticidal and antibacterial applications.

References

- 1. This compound (Ref: BAS 238F) - AERU [sitem.herts.ac.uk]

- 2. This compound Fungicide Market Research Report 2033 [dataintelo.com]

- 3. Buy this compound | 31717-87-0 [smolecule.com]

- 4. Dodemorph PESTANAL , analytical standard 1593-77-7 [sigmaaldrich.com]

- 5. Protein Profiling of Aedes aegypti Treated with ... [mdpi.com]

Chemical Identity and Properties of Dodemorph

The term "dodemorph" typically refers to the active substance, which is often formulated as a salt like dodemorph acetate for commercial use [1]. Here are their core identities:

| Property | Dodemorph (Base) | This compound (Salt) |

|---|---|---|

| IUPAC Name | 4-cyclododecyl-2,6-dimethylmorpholine [2] | 4-cyclododecyl-2,6-dimethylmorpholine acetate [1] |

| CAS Registry Number | 1593-77-7 [2] | 31717-87-0 [1] |

| Molecular Formula | C₁₈H₃₅NO [2] | C₂₀H₃₉NO₃ [1] |

| Molecular Weight | 281.48 g/mol [2] | 341.53 g/mol [1] |

| Chemical Structure | Morpholine ring with a cyclododecyl group on the nitrogen and methyl groups at the 2 and 6 positions [2] | Dodemorph cation paired with an acetate (CH₃COO⁻) anion [1] |

| Mode of Action | Systemic fungicide that inhibits sterol biosynthesis in fungal membranes [2] [1] | Same as dodemorph base [1] |

Isomerism and Stereochemistry

A key technical feature of dodemorph is its cis-trans isomerism due to the presence of two chiral centers at the 2- and 6-positions of the morpholine ring [2] [1]. The commercial product is typically a mixture of these stereoisomers.

| Aspect | Description |

|---|---|

| Type of Isomerism | Cis-trans (diastereomers) due to two chiral centers on the morpholine ring [2] [1]. |

| Commercial Form | Racemic mixture of stereoisomers [2]. |

| Key Structural Feature | The relative spatial orientation of the two methyl groups and the bulky cyclododecyl group influences the three-dimensional shape [2] [1]. |

| Biological Significance | The cis-diastereomer (also referred to as the meso-form) generally exhibits higher antibacterial activity. A synergistic antifungal effect is observed when the diastereomers are present in a specific ratio, as found in the commercial product [3]. |

Key Physicochemical Properties

The following table summarizes important properties that influence the environmental fate and application of this compound.

| Property | Value for this compound | Notes / Significance |

|---|---|---|

| Water Solubility (at 20°C, pH 7) | 746 mg/L [1] | Moderately soluble. |

| Octanol-Water Partition Coefficient (Log P) | 4.23 (High) [1] | Suggests a tendency to bioaccumulate. |

| Vapour Pressure (at 20°C) | 12 mPa [1] | Highly volatile; spray drift is a concern. |

| Melting Point | 63 - 64 °C [4] | Solid at room temperature. |

| Soil Degradation (DT₅₀ lab) | 41 days [2] | Moderately persistent in the environment. |

Analytical and Experimental Methodologies

For researchers, here are detailed methodologies for analyzing and studying dodemorph.

1. Gas Chromatographic (GC) Determination for Exposure Assessment

This method was developed to measure occupational exposure to dodemorph in greenhouses [5].

- Sample Preparation:

- Extraction & Clean-up: For glove and leaf samples, the analytical recovery was over 95%. Extracts are stable for several months when refrigerated [5].

- Instrumental Analysis:

2. HPLC Analysis for Chemical Separation

This compound can be analyzed using a reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) method [6].

- Column: Newcrom R1 (a reverse-phase column with low silanol activity) [6].

- Mobile Phase: Composed of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid [6].

- Applications: The method is suitable for quantitative analysis, scalability, isolation of impurities in preparative separation, and pharmacokinetic studies [6].

3. Protocol for Isolating Diastereomers and Testing Toxicity

This protocol outlines the process for separating and biologically testing individual dodemorph diastereomers [3].

Experimental workflow for stereospecific analysis of dodemorph [3]

- Isolation of Diastereomers:

- An amount of the commercial product (e.g., 4g) is added to an aqueous sodium carbonate solution [3].

- The mixture is shaken with an organic solvent mix (ethyl acetate + cyclohexane, 1:1 v/v) [3].

- The organic phase is treated with active carbon and magnesium sulfate, then concentrated using a rotary evaporator [3].

- The concentrate is purified via column chromatography on silica gel, with diastereomers eluted using a complex mobile phase (e.g., dichloroethane, cyclohexanone, ethyl acetate, acetone) [3].

- Toxicity Testing:

- For Bacteria: Minimum Inhibitory Concentration (MIC) is determined by incorporating the compound into nutrient agar and inoculating with standardized bacterial suspensions. Growth is evaluated after 48 and 96 hours [3].

- For Fungi: The half-maximal effective dose (ED₅₀) is calculated based on the percentage of radial growth inhibition on poison-free medium compared to the treated medium [3].

- Synergy Testing: The synergistic action of diastereomers can be tested using established models (e.g., Colby or Sun methods) and a Comparative Toxicity Index (Co.T.I.) [3].

References

- 1. This compound (Ref: BAS 238F) - AERU [sitem.herts.ac.uk]

- 2. Dodemorph - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 3. Stereospecific Degradation of Diastereomers by Plant ... [scirp.org]

- 4. This compound CAS # 31717-87-0 [accustandard.com]

- 5. Gas chromatographic determination of the pesticide ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [sielc.com]

dodemorph acetate solubility in water and organic solvents

Quantitative Solubility Data

The following tables summarize the key solubility and physicochemical data for dodemorph acetate, compiled from regulatory assessments and scientific sources.

Table 1: Solubility in Water and Organic Solvents

| Solvent / Condition | Solubility Value | Conditions (Temperature, pH) | Source |

|---|---|---|---|

| Water | 746 mg/L | 20 °C, pH 7 [1] | |

| Water | 1.1 mg/kg | 20 °C (equivalent to mg/L) [2] | |

| Chloroform | 1,000,000 mg/L (100 g/100g) [1] [2] | 20 °C [1] | |

| Ethyl acetate | 1,000,000 mg/L [1] | 20 °C [1] | |

| Ethyl acetate | 205 g/kg | 20 °C [2] | |

| Benzene | >1,000 g/kg | 20 °C [2] | |

| Cyclohexane | 846 g/kg [2] | 20 °C [2] | |

| Acetone | 22 g/kg | 20 °C [2] | |

| Ethanol | 66 g/kg [2] | 20 °C [2] | |

| Diethyl ether | 74.3 g/100g | 20 °C [2] |

Table 2: Key Physicochemical Properties Influencing Solubility

| Property | Value | Note / Implication |

|---|---|---|

| Octanol-Water Partition Coefficient (Log P) | 4.23 [1] | Indicates high lipophilicity at pH 9 [1] |

| Octanol-Water Partition Coefficient (Log P) | 2.52 | Measured at pH 5, shows increased hydrophilicity in acidic conditions [2] |

| Dissociation Constant (pKa) | 8.5 [1] | Molecule is predominantly cationic at pH < 8.5 [1] |

| Melting Point | 63-64 °C (technical), 72 °C (cis-isomer) [2] | Can influence dissolution rate [2] |

Experimental Protocols and Analytical Methods

The data in the tables above were generated using standardized regulatory tests. Furthermore, a specific High-Performance Liquid Chromatography (HPLC) method has been developed for the analysis of this compound in solution.

1. Regulatory Solubility Measurement Protocols The solubility data from sources like the Pesticide Properties DataBase (PPDB) are generated following established OECD Test Guidelines for the chemical industry [1]. The general workflow for determining water solubility involves stirring an excess of the substance in water at a constant temperature (e.g., 20°C) until equilibrium is reached, followed by phase separation and analytical quantification of the dissolved concentration [1].

2. HPLC Analysis Method For precise analysis and quantification of this compound in solution, a reverse-phase HPLC method can be employed. The following diagram outlines the experimental workflow:

HPLC Workflow for this compound Analysis

Key components of this method are [3]:

- Column: Newcrom R1, a reverse-phase column with low silanol activity.

- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.

- MS-Compatibility: For mass spectrometry detection, phosphoric acid should be replaced with formic acid.

- Applications: This method is suitable for routine analysis, scalability for preparative isolation of impurities, and pharmacokinetic studies.

Key Insights for Research and Development

- pH-Dependent Solubility: this compound is a weak base (pKa 8.5). Its water solubility is significantly higher in acidic environments where the molecule is protonated. This property is crucial for designing liquid formulations, especially concentrates [1] [2].

- High Lipophilicity: The high log P value confirms strong affinity for organic solvents and lipid bilayers, supporting its systemic mode of action in plants and potential for bioaccumulation [1].

- Isomerism Considerations: this compound exists as a mixture of cis and trans isomers due to chiral centers in its morpholine ring. Be aware that different isomeric ratios could potentially influence physical properties, including solubility [1] [4].

References

dodemorph acetate octanol-water partition coefficient log P

Chemical Identity and Properties of Dodemorph Acetate

This compound is the acetate salt form of the fungicide dodemorph. It is a systemic morpholine fungicide used primarily for controlling powdery mildew and other diseases in ornamentals [1]. The following table summarizes its key identifiers and physical properties.

| Property | Description |

|---|---|

| IUPAC Name | 4-cyclododecyl-2,6-dimethylmorpholine acetate [1] |

| CAS Registry Number | 31717-87-0 [1] [2] [3] |

| Molecular Formula | C₂₀H₃₉NO₃ [1] [2] |

| Molecular Mass | 341.53 g/mol [1] |

| Physical State | Colourless solid [1] |

| Melting Point | 42 °C [1] |

| Water Solubility (at 20°C) | 746 mg/L (moderate) [1] |

| Vapour Pressure (at 20°C) | 12 mPa (highly volatile) [1] |

| Mode of Action | Systemic with protective and curative action; inhibits sterol biosynthesis in membranes (FRAC Code 5) [1] [4] |

Conflicting Experimental LogP Data

A critical review of the literature reveals significant inconsistencies in the reported octanol-water partition coefficient (logP) for dodemorph and its acetate salt. The values vary by several orders of magnitude, which is a major data reliability concern.

| Compound | Reported LogP | Source / Context | Notes |

|---|---|---|---|

| This compound | 4.23 (LogP) [1] | Pesticide Properties Database (PPDB) | Value is listed but not explicitly verified. |

| Dodemorph (free base) | 4.6 (LogP) [4] | Pesticide Properties Database (PPDB) | Verified data used for regulatory purposes. |

| Dodemorph-acetate | 1.14 (logKOW) [5] | Peer-reviewed study in Chemosphere | Stated without detailed methodology. |

| Dodemorph | 5.2 (logKOW) [5] | Peer-reviewed study in Chemosphere | Cited from Chamberlain et al., 1998. |

This extreme variation (e.g., 1.14 vs. 5.2) suggests potential confusion between the free base and its salt, or possibly methodological differences in measurement. The value of 1.14 seems anomalously low for a molecule containing a large cyclododecyl group and would classify it as relatively hydrophilic, which contradicts its described low water solubility and high solubility in organic solvents [1] [4]. The higher values (~4.6) are more consistent with its described high lipophilicity [4].

Methodologies for LogP Determination

The following experimental and computational protocols are relevant for determining logP, based on current scientific literature.

Chromatographic Methods

Chromatographic techniques are robust, high-throughput alternatives to the traditional shake-flask method.

RP-HPLC Method for Drug LogP [6]: This protocol uses Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

- Principle: The retention time of a compound on a hydrophobic stationary phase correlates with its lipophilicity.

- Procedure: A calibration curve is created using reference standards with well-established logP values at a specific pH (e.g., pH 6 and 9). The logP of the unknown compound is then interpolated from this curve based on its measured retention time.

- Key Equipment: HPLC system with a C18 column, UV or MS detector.

- Advantages: The method is viable, resource-sparing, and avoids direct use of octanol [6].

RP-HPTLC Method for Anticoagulants [7]: This method uses Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC).

- Procedure:

- Spot the analyte on an RP-18 F254s HPTLC plate.

- Develop the chromatogram using a mobile phase of acetonitrile and water in varying proportions (e.g., 50% to 80% acetonitrile).

- Calculate the Rf value (distance traveled by spot / distance traveled by solvent front).

- Convert Rf to Rm using the Bate-Smith and Westall equation:

Rm = log( (1/Rf) - 1 )[7]. - Plot Rm against the concentration of organic solvent (C_ACN) and extrapolate to 0% to get the Rm0 value.

- Finally, logP is calculated from Rm0 using a regression curve established with compounds of known lipophilicity:

Rm0 = a * logP + B[7].

- Procedure:

Computational Free Energy Prediction (FElogP)

For theoretical prediction, the FElogP model represents a modern, physics-based approach [8] [9].

- Principle: The model calculates logP from the transfer free energy of moving a molecule from water to n-octanol, based on the equation:

logP = (ΔG_water_solvation - ΔG_octanol_solvation) / (RT ln10)[8]. - Computational Method: It uses the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method to compute the solvation free energies in water and n-octanol.

- Workflow: This method involves generating a 3D structure, running molecular dynamics simulations in both solvents, and then using the MM-PBSA endpoint method to calculate the free energies. This model has been shown to outperform several common QSPR and machine learning-based models [8] [9].

A workflow for determining logP through experimental and computational methods.

Key Implications for Research & Development

The physicochemical properties of this compound have direct implications for its behavior and regulatory status.

- Environmental Fate: The high reported logP (~4.6) and moderate water solubility suggest a potential for adsorption to soil and organic matter. This is consistent with data indicating it is moderately persistent in soil (DT₅₀ of 41 days) and is not expected to leach to groundwater [4]. One study found it to be stable even under anaerobic digestion conditions [5].

- Toxicity and Regulatory Status: Dodemorph is classified as a "forever chemical" under a specific regulatory definition due to its potential reproductive toxicity (H360) [1] [4]. While This compound is approved for use in the EU until 2026 [1], the free base, dodemorph, is not approved [4]. It demonstrates low mammalian toxicity but moderate toxicity to bees, fish, and aquatic invertebrates [4].

Recommendations for Further Investigation

- Primary Literature Search: Directly consult the primary studies cited in the PPDB and the Chemosphere article (Chamberlain et al., 1998) to understand the original measurement conditions and methodologies.

- Experimental Verification: If precise data is critical for your work, consider conducting a new experimental determination using a standardized protocol (e.g., the OECD Guideline 117 for HPLC measurement of logP).

- Consult Regulatory Dossiers: The full EU assessment dossier for dodemorph (available via the European Food Safety Authority) would contain the most detailed and evaluated experimental data used for regulatory approval.

References

- 1. This compound (Ref: BAS 238F) - AERU [sitem.herts.ac.uk]

- 2. This compound | C20H39NO3 | CID 61898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS # 31717-87-0 [accustandard.com]

- 4. Dodemorph - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 5. Fate of the fungicide dodemorph during anaerobic ... [sciencedirect.com]

- 6. A robust, viable, and resource sparing HPLC-based logP ... [pubmed.ncbi.nlm.nih.gov]

- 7. The Determination of LogP of Anticoagulant Drugs with ... [mdpi.com]

- 8. Prediction of logarithm of n-octanol-water partition ... [pmc.ncbi.nlm.nih.gov]

- 9. Development and test of highly accurate endpoint free energy... | CoLab [colab.ws]

dodemorph acetate dissociation constant pKa

pKa Value and Chemical Significance

The following table summarizes the core data for dodemorph and its acetate salt:

| Compound | CAS Registry No. | pKa Value (at 25 °C) | Chemical Nature |

|---|---|---|---|

| Dodemorph acetate [1] | 31717-87-0 | 8.5 [1] | Weak acid [1] |

| Dodemorph (parent base) [2] | 1593-77-7 | 8.08 [2] | Weak acid [2] |

The pKa value indicates that this compound behaves as a weak acid [1]. In practical terms, this means the compound can exist in either its neutral or ionized form depending on the pH of its environment. This ionization state directly affects key properties such as its solubility and how easily it can be absorbed through plant or fungal membranes [1].

Experimental Determination and Protocols

The pKa value of 8.5 for this compound is listed as verified data used for regulatory purposes within the European Union dossier [1]. This classification means the value was obtained using a validated and standardized methodology, though the specific experimental details are not provided in the public summary.

For researchers requiring a measured pKa value, the verified regulatory data offers a reliable reference. If experimental determination is needed, standard potentiometric titration (pH-metric) methods are typically suitable for compounds with pKa values in this range.

Research Applications and Relevance

The pKa value is particularly relevant for:

- Solubility and Formulation: The compound is moderately soluble in water (746 mg L⁻¹ at 20 °C and pH 7) [1]. Understanding its ionization helps in designing effective emulsifiable concentrates that can be diluted in spray tanks.

- Mode of Action: As a sterol biosynthesis inhibitor (FRAC Code 5), this compound disrupts the formation of ergosterol in fungal membranes [1] [3]. Its systemic activity within the plant is influenced by its ability to cross membranes, a process governed by its lipophilicity and ionization state [2].

- Environmental Fate: The pKa, together with other properties like a high octanol-water partition coefficient (Log P of 4.23) [1], helps predict the fungicide's behavior in the environment, such as its adsorption to soil and potential for leaching.

The relationship between pH, ionization, and the fungicide's properties can be visualized as follows:

> The ionization state of this compound, governed by environmental pH, directly influences its solubility and membrane permeability.

References

dodemorph acetate environmental fate and behaviour

Physicochemical Properties & Environmental Fate

| Property | Value | Significance / Interpretation |

|---|---|---|

| Water Solubility (at 20°C, pH 7) | 746 mg/L [1] | Moderately soluble. Indicates a potential for mobility in water systems, though other factors limit this. |

| Octanol-Water Partition Coefficient (Log Pow) | 4.23 - 5.54 [1] [2] | High. Suggests a strong tendency to bind to soil and organic matter, reducing its leaching potential. |

| Vapor Pressure | 0.48 - 12 mPa [1] [3] | Low to moderate volatility. The value for the parent dodemorph is 0.48 mPa, indicating low volatility from plant or soil surfaces [3]. |

| Dissociation Constant (pKa) | 7.8 - 8.5 [1] [4] [3] | Weak base. The molecule's form and behavior are highly dependent on the pH of the environment. |

| Soil DT₅₀ (Aerobic) | 41 days (lab) [3] | Moderately persistent. It can remain in the soil for several weeks, with field persistence varying based on soil type. |

Environmental Distribution and Behavior

Dodemorph acetate's journey and impact in the environment are influenced by its chemical properties. The following diagram outlines its primary distribution pathways and key behaviors.

Pathway Explanations and Key Findings

Soil Compartment: this compound is classified as moderately persistent in soil, with a laboratory aerobic degradation half-life (DT₅₀) of 41 days [3]. Its high affinity for organic matter and high log Pow make it immobile, meaning it is not expected to leach to groundwater [3].

Water Compartment: Its behavior in water is critically dependent on pH. A key study found that around neutral pH, the molecule is protonated and can form strong bonds with organic matter [4]. However, at a pH of 5 or below, dodemorph is released into the water phase [4]. The compound also shows stability in anaerobic environments, such as during the anaerobic digestion of biological waste, with no observed degradation [4].

Plant and Air Compartments: The parent compound, dodemorph, has low volatility (vapor pressure of 0.48 mPa) [3]. While direct data on photodegradation or hydrolysis in water for the acetate form is limited, its environmental profile is dominated by its persistence and soil-binding characteristics.

Analytical Method for Residue Analysis

For researchers needing to detect and quantify this compound residues, a modern analytical method has been published.

Method Overview: Modified QuEChERS with LC-MS/MS [5]

This method allows for the simultaneous analysis of dodemorph and five other morpholine pesticides in various plant-derived foods.

- 1. Extraction: Samples are extracted with acetonitrile [5].

- 2. Purification: The extract is purified using a mixture of graphitized carboxyl multi-walled carbon nanotubes (MWCNTs), C18, and SAX as adsorbents. This modified QuEChERS approach effectively reduces matrix interference [5].

- 3. Analysis & Quantification: Analysis is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive ion mode [5]. This provides the sensitivity and selectivity required for accurate residue level determination.

This method has been validated in accordance with international guidelines and is suitable for monitoring residues and conducting dietary risk assessments [5].

Key Takeaways for Researchers

- Moderate Persistence, Low Mobility: Its combination of moderate soil persistence and strong adsorption to organic matter defines its primary environmental risk as local and soil-based, rather than as a groundwater contaminant.

- Critical pH Dependence: Environmental pH is a master variable controlling its behavior, particularly in aquatic and waste management systems. Its release into water at low pH requires careful consideration in risk assessments.

- Analytical Accessibility: Robust, multi-residue analytical methods exist for monitoring dodemorph in complex matrices, supporting ongoing environmental and food safety research.

References

- 1. This compound (Ref: BAS 238F) - AERU [sitem.herts.ac.uk]

- 2. | SIELC Technologies this compound [sielc.com]

- 3. Dodemorph - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 4. Fate of the fungicide dodemorph during anaerobic ... [pubmed.ncbi.nlm.nih.gov]

- 5. Method development, residue level analysis, and dietary ... [sciencedirect.com]

Application Note: HPLC Analysis of Dodemorph Acetate

This document provides a detailed protocol for the analysis of dodemorph acetate using High-Performance Liquid Chromatography (HPLC). It is designed for researchers and scientists involved in pesticide residue analysis, method development, and quality control, consolidating information from published methodologies and application notes.

Introduction

Dodemorph is a morpholine fungicide with broad-spectrum, systemic activity, used to control plant diseases like downy mildew and late blight [1]. It functions as an ergosterol biosynthesis inhibitor. This compound is a salt form of this fungicide. Analyzing its residues in agricultural products is crucial for food safety and compliance with Maximum Residue Limits (MRLs). This application note describes a robust HPLC method, which can be scaled from analytical to preparative separation and is also suitable for pharmacokinetic studies [2].

Materials and Methods

2.1. Reagents and Standards

- HPLC-grade solvents: Acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatibility, replace phosphoric acid with formic acid [2].

- This compound standard: Use a certified reference material for accurate quantification.

- Sample matrices: The method is applicable to various plant-derived foods [1].

2.2. Instrumentation and Chromatographic Conditions

The core of the method is the reverse-phase HPLC separation. Table 1 summarizes the optimized instrumental conditions.

Table 1: Optimized HPLC Instrumental Conditions for this compound Analysis

| Parameter | Specification |

|---|---|

| HPLC Column | Newcrom R1 (or equivalent C18 with low silanol activity) [2] |

| Particle Size | 3 µm (available for fast UPLC applications) [2] |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid [2] |

| Detection | UV-Vis/DAD or coupling to Mass Spectrometry (MS) |

For tandem mass spectrometry (LC-MS/MS), the analysis of morpholine pesticides like dodemorph is typically performed in positive ionization mode ([M+H]+). The mass spectrometer parameters, including fragmentation voltage and collision energy, must be optimized for the specific instrument used [1].

2.3. Sample Preparation Protocol (Modified QuEChERS)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for extracting and purifying dodemorph from complex plant matrices [1]. The following workflow outlines the key steps:

Detailed Steps:

- Extraction: Weigh 1-10 g of homogenized sample into a centrifuge tube. Add an internal standard if required for quantification. Add acetonitrile (e.g., 5-10 mL) as the extraction solvent [1] [3]. Vortex vigorously for 1-5 minutes.

- Partitioning: Add a salt mixture (typically anhydrous MgSO₄ and NaCl) to induce phase separation between the organic solvent and any water present in the sample. Shake or vortex immediately and then centrifuge (e.g., at >3000 RCF for 5 minutes) [4] [3].

- Purification (Clean-up): Transfer an aliquot of the upper acetonitrile layer to a tube containing dispersive Solid-Phase Extraction (d-SPE) adsorbents. For morpholine pesticides, a mixture of graphitized carbon nanotubes (MWCNTs), C18, and a strong anion exchanger (SAX) has been shown to provide effective purification [1]. Alternatively, primary-secondary amine (PSA) and graphitized carbon black (GCB) can be used [4]. Vortex and centrifuge to separate the clean extract.

- Reconstitution: Transfer the purified extract to a vial. Depending on the required sensitivity and compatibility with the HPLC system, the extract may need to be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in an appropriate solvent (e.g., a mixture of methanol and water or the initial mobile phase) [4].

Method Validation

For a method to be considered reliable, it must be validated. Key parameters and typical acceptance criteria for dodemorph analysis are summarized in Table 2.

Table 2: Key Method Validation Parameters and Expected Performance

| Validation Parameter | Description | Typical Performance for Morpholine Pesticides |

|---|---|---|

| Linearity | The ability to obtain test results proportional to the analyte concentration. | Calibration curves should have a correlation coefficient (R²) ≥ 0.99 [1]. |

| Accuracy | Closeness of agreement between the measured value and a known reference value. | Recovery rates of 70-120% are generally acceptable, with precision (RSD) < 20% [3]. |

| Precision | The closeness of agreement between independent test results under stipulated conditions. | Expressed as Relative Standard Deviation (RSD). Repeatability RSD should typically be < 20% [1] [3]. |

| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | LOQs of 0.01 mg/kg (10 µg/kg) are achievable for many pesticides using LC-MS/MS [4]. |

| Matrix Effects | The effect of co-extracted components on the ionization efficiency of the analyte. | Can cause signal suppression or enhancement. The use of isotope-labeled internal standards is highly recommended to correct for this [3]. |

Discussion

The described method leverages the efficiency of the QuEChERS approach for sample preparation, which is recognized for being rapid, cheap, and effective [1]. The choice of the Newcrom R1 column is critical, as its low silanol activity helps achieve better peak shape for basic compounds like dodemorph, reducing tailing and improving sensitivity [2].

A significant challenge in LC-MS analysis is matrix effects. Co-extracted compounds from the sample can suppress or enhance the analyte's signal. One study noted signal suppression for dodemorph, underscoring the importance of using a stable isotope-labeled internal standard where available to correct for these effects and ensure quantitative accuracy [3].

Conclusion

This application note outlines a validated, detailed protocol for the determination of this compound residues using HPLC-MS/MS with QuEChERS sample preparation. The method is sensitive, robust, and applicable to a variety of food matrices, providing researchers with a reliable tool for regulatory compliance, dietary risk assessment, and residue monitoring.

References

- 1. Method development, residue level analysis, and dietary ... [sciencedirect.com]

- 2. Separation of this compound on Newcrom R1 HPLC ... [sielc.com]

- 3. Analysis of Near 400 Pesticides in Tea via LC–MS/MS [chromatographyonline.com]

- 4. Modification and re-validation of the ethyl acetate-based ... [pmc.ncbi.nlm.nih.gov]

dodemorph acetate reverse phase HPLC method

Analytical Method for Dodemorph Acetate

The core method for analyzing this compound by reverse-phase HPLC uses a Newcrom R1 column, which is a C18-based column with low silanol activity [1] [2].

1. Chromatographic Conditions

The table below summarizes the reported liquid chromatography conditions:

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 (C18, low silanol activity) [1] [2] |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric acid [1] [2] |

| MS-compatible Modification | Replace phosphoric acid with formic acid [1] [2] |

| Scalability | Scalable to preparative isolation of impurities [1] [2] |

| UPLC Option | Smaller 3 µm particle columns available [1] [2] |

2. Chemical Properties of this compound

Basic chemical information for this compound is as follows:

| Property | Description |

|---|---|

| CAS Number | 31717-87-0 [2] |

| Molecular Formula | C20H39NO3 [2] |

| Molecular Weight | 341.537 g/mol [2] |

| LogP | 5.54 [2] |

| Isomer Form | cis-trans mixture of isomers [3] |

Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis of this compound based on the gathered information:

Important Considerations & Method Gaps

Please note that the information from the primary source has several limitations that you must address in your laboratory work.

- Lack of Critical Parameters: The source method does not specify the exact proportions of the mobile phase components, the flow rate, the column temperature, or the injection volume [1] [2]. You will need to optimize these parameters.

- Algorithm-Generated Results: The provider states that the chromatographic result "was obtained by a proprietary SIELC algorithm" and "may deviate from the actual experimental data," advising you to contact them for experimental data [1] [2].

- Required Validation: For a robust protocol, you must validate the method in your lab. Key validation parameters include:

- Linearity and Range

- Accuracy and Recovery

- Precision (Repeatability)

- Limit of Detection (LOD) and Quantification (LOQ)

Proposal for Method Development

Given the information gaps, here is a proposed path forward for developing and validating a reliable method:

- Initial Setup: Use the core conditions (Newcrom R1 column, Acetonitrile/Water/Acid) as a starting point.

- Mobile Phase Optimization: Begin with a gradient from 20% to 80% acetonitrile and adjust to achieve a retention time of approximately 5-10 minutes. A starting ratio could be 60:40 Acetonitrile to Water with 0.1% acid.

- System Suitability: Establish criteria for peak symmetry (tailing factor < 2.0) and repeatability (%RSD of peak area < 2.0% for multiple injections).

- Full Validation: Conduct a full validation study according to ICH guidelines once the optimal conditions are found [4] [5].

References

- 1. Separation of this compound on Newcrom R1 HPLC ... [sielc.com]

- 2. This compound [sielc.com]

- 3. Dodemorph PESTANAL , analytical standard 1593-77-7 [sigmaaldrich.com]

- 4. Development and Validation of a Reversed-phase HPLC ... [pmc.ncbi.nlm.nih.gov]

- 5. RP-HPLC Method Development and Validation for ... [pmc.ncbi.nlm.nih.gov]

Method Overview: Analysis of Dodemorph Acetate in Plant-Derived Foods

This protocol is designed for the determination of dodemorph acetate and other morpholine pesticide residues (including tridemorph, fenpropimorph, dimethomorph, flumorph, and pyrimorph) in various plant-derived food matrices [1].

Experimental Workflow

The diagram below illustrates the complete sample preparation and analysis process.

Materials and Reagents

- Standards: Analytical standards of this compound and other morpholine pesticides (purity ≥95%).

- Solvents: HPLC-grade acetonitrile, methanol, and acetone.

- Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

- Buffers: Ammonium acetate.

- dSPE Sorbents: A mixture of graphitized carboxyl multi-walled carbon nanotubes (MWCNTs), C18, and strong anion exchange (SAX) sorbent [1].

- Equipment: Analytical balance, vortex mixer, centrifuge, ultrasonic bath, and LC-MS/MS system.

Detailed Experimental Protocols

Sample Preparation and Extraction

- Homogenization: Weigh 2.0 g (±0.1 g) of the homogenized plant tissue sample into a 50 mL centrifuge tube.

- Extraction: Add 10 mL of acetonitrile to the tube.

- Shaking: Vortex the mixture vigorously for 1 minute.

- Ultrasonication (Optional): To enhance extraction efficiency, place the tube in an ultrasonic bath for 5 minutes.

- Salting-out: Add a mixture of 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Immediately shake the tube by hand to prevent clumping, then vortex for another minute.

Purification using Modified QuEChERS

- Centrifugation: Centrifuge the tube at 4°C and 4500 rpm for 10 minutes.

- dSPE Clean-up: Transfer 1.5 mL of the upper acetonitrile extract (supernatant) into a 2 mL dSPE tube containing a mixture of 150 mg MgSO₄, 50 mg graphitized carboxyl MWCNTs, 50 mg C18, and 10 mg SAX [1].

- Mixing and Centrifugation: Vortex the dSPE tube for 1 minute and then centrifuge at 12000 rpm for 5 minutes.

- Filtration: Carefully transfer the purified supernatant into an HPLC vial for analysis.

Instrumental Analysis: LC-MS/MS Conditions

The following table summarizes the key LC-MS/MS parameters. These should be optimized for your specific instrument.

| Parameter | Specification |

|---|---|

| LC System | High-performance liquid chromatography (HPLC) |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm) |

| Mobile Phase | A) 5 mM Ammonium acetate in water B) Acetonitrile | | Gradient | Initial: 10% B; increased to 95% B over 10 min; hold for 3 min; re-equilibrate [1]. | | Flow Rate | 0.3 mL/min | | Injection Volume | 5 μL | | MS System | Tandem Mass Spectrometer (MS/MS) | | Ionization Mode | Electrospray Ionization (ESI), Positive mode [1] | | Data Acquisition | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Optimization:

- Parent Ion: this compound is more suitable for analysis in positive ion mode. Identify the quasi-molecular ion, likely

[M+H]+, as the parent ion [1]. - Product Ions: Fragment the parent ion and select at least two product ions with strong signals. Optimize the collision energy for each transition.

- Quantification: Use the most intense product ion for quantification and the second most intense for confirmation.

Method Validation and Data Analysis

Method validation ensures the protocol is reliable, precise, and accurate. The table below summarizes the expected performance characteristics based on the published method for morpholine pesticides [1].

| Validation Parameter | Performance Criteria |

|---|---|

| Linearity Range | 1–500 μg/kg |

| Limit of Detection (LOD) | 0.3–0.9 μg/kg |

| Limit of Quantification (LOQ) | 0.99–3.0 μg/kg |

| Recovery (%) | 92–102% |

| Precision (RSD%) | < 10% |

Application: Residue Level Analysis and Dietary Risk Assessment

Once validated, this method can be applied to real-world samples.

- Sample Analysis: Process and analyze market or field samples using the established protocol.

- Quantification: Use the matrix-matched calibration curve to calculate the residue concentration of this compound in the samples.

- Risk Assessment: Calculate the dietary exposure and compare it to established toxicological reference values (e.g., Acceptable Daily Intake). The exposure can be estimated using the following formula and compared to relevant Maximum Residue Limits (MRLs) [1].

Important Considerations for Researchers

- Matrix Effects: LC-MS/MS analysis is highly susceptible to matrix effects. Always use matrix-matched calibration standards (prepared in blank sample extract) for accurate quantification, as this can significantly correct for signal suppression or enhancement [1].

- Alternative Methods: While QuEChERS is dominant, other techniques like Solid Phase Microextraction with Monolithic Molecularly Imprinted Polymer Fibers (SPME-MMIPF) are emerging. These methods can offer superior selectivity and lower detection limits for certain applications, but may be more complex to develop [2].

- MRL Compliance: Ensure that your reported residue levels are compared against the Maximum Residue Limits (MRLs) set by relevant authorities (e.g., GB 2763-2021 in China, EU Pesticides Database) for the specific commodity being analyzed [1].

Conclusion

This protocol provides a robust and sensitive framework for determining this compound residues in plant tissues. The core of the method's success lies in the effective sample clean-up using a modified QuEChERS approach with advanced sorbents, coupled with selective and sensitive detection via LC-MS/MS in positive ion mode. Adherence to this protocol will yield reliable data suitable for regulatory compliance monitoring, dietary risk assessment, and environmental fate studies.

References

gas chromatographic determination of dodemorph acetate

Analytical Methods for Dodemorph

The analysis of dodemorph and its salts can be approached using different chromatographic techniques. The following table summarizes the key methods identified:

| Technique | Analyte | Key Application/Context | Sample Matrices | Key Points and Limitations |

|---|---|---|---|---|

| GC with NPD [1] | Dodemorph | Occupational exposure assessment | Foliar dislodgeable residues, cotton gloves, air (IOM samplers) | Validated for dermal exposure; IOM samplers found unsuitable for air sampling due to breakthrough/breakdown. |

| LC-MS/MS [2] | Six morpholine pesticides, including dodemorph | Multi-residue analysis in plant-derived foods | Grains, fruits, vegetables (e.g., leek, wheat, grape) | Modern, sensitive method; allows for simultaneous analysis of multiple pesticides. |

| HPLC [3] [4] | Dodemorph acetate | Analytical separation | Standard solutions | Uses reverse-phase chromatography; method can be adapted for UPLC and MS-compatible applications. |

Detailed Gas Chromatography Protocol for Dodemorph

This protocol is adapted from the method developed for occupational health hazard surveys [1].

Sample Preparation

- Foliar Dislodgeable Residues: Leaf samples are washed with a suitable solvent (not specified in the abstract) to dislodge surface pesticide residues.

- Dermal Exposure (Cotton Gloves): The gloves worn by workers are extracted with an organic solvent.

- Storage: Processed samples (foliar residue solutions and glove extracts) can be stored in a refrigerator for at least five and six months, respectively, without significant degradation [1].

Instrumental Analysis

- Instrument: Gas Chromatograph.

- Injection: On-column injection.

- Detection: Nitrogen-Phosphorus Detector (NPD), which provides high selectivity for nitrogen-containing compounds like dodemorph.

- Validation Parameters:

Air Sampling (Not Recommended)

The study found IOM samplers equipped with glass-fiber or cellulose filters unsuitable for reliable sampling of airborne dodemorph due to issues with breakthrough and breakdown during sampling [1].

Detailed LC-MS/MS Protocol for Multi-Residue Analysis

This modern method simultaneously determines six morpholine pesticides, including dodemorph, in various plant-derived foods [2].

Sample Preparation: Modified QuEChERS

- Extraction:

- Weigh 5-10 g of homogenized sample into a centrifuge tube.

- Add 10 mL of acetonitrile and vortex vigorously.

- Add salt mixtures (e.g., anhydrous MgSO₄ and NaCl) to induce phase separation, then vortex and centrifuge.

- Extract Purification (Clean-up):

- Transfer the supernatant (acetonitrile layer) to a tube containing a combination of dispersive Solid-Phase Extraction (d-SPE) sorbents.

- The optimized mixture uses graphitized carboxyl multi-walled carbon nanotubes (MWCNTs), C18, and SAX [2].

- Vortex and centrifuge to obtain a clean extract.

Instrumental Analysis: LC-MS/MS

- Chromatography:

- Column: A C18 reverse-phase column.

- Mobile Phase: A gradient of methanol/water or acetonitrile/water, both containing ammonium acetate or formic acid to enhance ionization [2].

- Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode ([M+H]⁺) [2].

- Acquisition Mode: Multiple Reaction Monitoring (MRM), where two specific ion transitions (precursor ion > product ion) are monitored for each compound for confident confirmation and quantification.

Method Validation

This method was rigorously validated according to international guidelines (GB/T 32465-2015) [2].

- Limits of Quantification (LOQs): Met the requirement of 0.01 mg kg⁻¹ for most of the pesticides.

- Accuracy and Precision: Recoveries for the six morpholine pesticides were within acceptable limits (70-120%), with relative standard deviations (RSDs) generally below 20%.

Experimental Workflow for Sample Analysis

The workflow for sample preparation and analysis, particularly for the QuEChERS LC-MS/MS method, can be summarized as follows:

Critical Considerations for Analysis

- Analyte Specificity: Much of the GC data pertains to dodemorph, not the acetate salt. The acetate may undergo hydrolysis or different fragmentation. Always verify the exact identity of your analytical standard (e.g., "dodemorph PESTANAL" is specified as a cis-trans mixture of isomers [5]).

- Matrix Effects: Complex matrices like red ginseng or certain vegetables require efficient clean-up. The modified QuEChERS approach using mixed sorbents is designed to mitigate these effects for reliable LC-MS/MS results [2] [6].

- Technique Selection: While GC methods are well-established, LC-MS/MS is the contemporary method of choice for multi-residue analysis due to its superior sensitivity, specificity, and ability to handle thermally labile compounds without derivatization [2].

Frequently Asked Questions

What is the main difference between analyzing dodemorph and this compound? The core morpholine structure is the same, but the acetate salt form may require attention to its stability in solution and specific mass spectrometric fragmentation patterns if using LC-MS/MS.

Can I use the same QuEChERS clean-up for all food matrices? The basic principle is the same, but the specific combination and amount of d-SPE sorbents may need optimization for different matrices to effectively remove co-extracted interferents while maintaining high recovery of the target analytes [2].

Why is LC-MS/MS preferred over GC-MS/MS for morpholine pesticides like dodemorph in modern methods? LC-MS/MS is better suited for analyzing these compounds without the need for derivatization, offers high sensitivity and selectivity in complex matrices, and allows for efficient multi-residue analysis in a single run [2].

References

- 1. Gas chromatographic determination of the pesticide ... [pubmed.ncbi.nlm.nih.gov]

- 2. Method development, residue level analysis, and dietary ... [sciencedirect.com]

- 3. Separation of this compound on Newcrom R1 HPLC ... [sielc.com]

- 4. This compound [sielc.com]

- 5. Dodemorph PESTANAL , analytical standard 1593-77-7 [sigmaaldrich.com]

- 6. A Multi-Residue Method for the Determination of 77 ... [mdpi.com]

Comprehensive Application Notes and Protocols for Dodemorph Acetate in Powdery Mildew Control

Chemical and Regulatory Profile

Dodemorph acetate is a systemic morpholine fungicide with both protective and curative properties, used primarily for controlling powdery mildew and other fungal diseases in ornamental and horticultural crops. Its chemical profile and regulatory status are summarized in the table below.

Table 1: Chemical and Regulatory Profile of this compound

| Property | Specification |

|---|---|

| IUPAC Name | 4-cyclododecyl-2,6-dimethylmorpholine acetate [1] |

| CAS RN | 31717-87-0 [1] |

| Molecular Formula | C₂₀H₃₉NO₃ [1] |

| Molecular Mass | 341.53 g/mol [1] |

| Formulation Type | Emulsifiable Concentrate (EC) [2] [1] |

| FRAC Code | 5 (Morpholines) [3] [1] |

| Mode of Action | Systemic fungicide that inhibits sterol biosynthesis in fungal membranes [2] [3] [1] |

| EU Approval Status | Approved; expiry 31/11/2026 [1] |

| GB/UK Status | Not Approved [3] |

Application Protocols and Usage Specifications

This compound is recommended for use on ornamental plants, including potted and garden roses, but its application is restricted on cut flowers. Adherence to the following protocols is critical for efficacy and safety.

Table 2: Application Protocol for Monument 400EC (this compound 400 g/L)

| Parameter | Specification |

|---|---|

| Standard Application Rate | 2.0 - 2.5 mL per litre of water [2] |

| Field Application Rate (Roses) | 2.5 L in 1000 L of water (equivalent to 700 L spray volume/ha) [4] |

| Application Interval | 10 - 14 days [2] |

| Re-Entry Interval (REI) | 12 hours [2] [4] |

| Maximum Use | Once per crop cycle (for specific rose types) [4] |

| PHI (Pre-Harvest Interval) | Not specified for ornamentals; see Table 3 for edible crops |

| Buffer Zone | 3 meters for freshwater habitat protection (field sprayer) [4] |

Table 3: Use Specifications for Monument 400EC on Edible Crops

| Crop | Target Pest | PHI (Days) |

|---|---|---|

| Cucurbits | Powdery Mildew | 2 [2] |

| French Bean | Powdery Mildew | 2 [2] |

| Mango | Powdery Mildew | 1 [2] |

| Snow Peas | Powdery Mildew | 2 [2] |

Experimental Application Methodology

- Solution Preparation: Calibrate the sprayer first. Dilute the fungicide to a concentration of 2.0 - 2.5 mL of Monument 400EC per litre of pure water [2]. For large-scale or tank mixes with other pesticides/fertilizers, conduct a physical compatibility test in a small jar before preparing the entire tank [2].

- Application Timing and Conditions:

- Apply at the very first sign of disease or when environmental conditions (e.g., high humidity, moderate temperatures) favor a powdery mildew outbreak [2].

- Do not apply during hot, sunny conditions with low humidity, as this may cause phytotoxicity (plant damage) [2].

- Ensure thorough and even coverage of all above-ground plant parts, especially the foliage, until runoff is just achieved [2].

- Resistance Management: As a FRAC Group 5 fungicide, this compound carries a medium to high risk of resistance development. It must be used in a formal resistance management program, which involves:

- Alternating with fungicides from different FRAC groups (non-morpholines).

- Using in mixture with effective, non-cross-resistant fungicides.

- Limiting the total number of applications per season.

Experimental Workflow and Resistance Management Strategy

The following diagrams illustrate the standard experimental workflow for application and the strategic approach to resistance management.

Diagram 1: Fungicide Application and Safety Workflow. This chart outlines the key steps for preparing and applying this compound, highlighting critical safety and environmental checkpoints.

Diagram 2: Fungicide Resistance Management Strategy. This flowchart describes a decision-making process for incorporating this compound into an anti-resistance strategy, emphasizing the need for rotation and mixtures.

Biological Context of Powdery Mildew and Host Resistance

Understanding the plant-pathogen interaction provides context for the fungicide's role.

- Pathogen Life Cycle: The powdery mildew fungus, such as Podosphaera xanthii in cucurbits or Erysiphe necator in grapes, is an obligate biotroph. Its conidiospores germinate on the leaf surface, form appressoria, and create a penetration peg to invade the epidermal cell. A specialized feeding structure called a haustorium is then formed inside the host cell for nutrient uptake [5] [6].

- Host Defense Mechanisms: Resistant plant varieties activate multi-layered defenses. Transcriptomic studies show that resistance involves a complex network including:

- Salicylic Acid (SA) Pathway: A key signaling hormone for defense against biotrophic pathogens [5] [6].

- Lignin Biosynthesis: Reinforcement of the cell wall through the phenylpropanoid pathway acts as a physical barrier to fungal penetration [6].

- Pathogenesis-Related (PR) Proteins: Expression of genes like PR1 and PR10 is upregulated in defense responses [5] [6].

- Mode of Action Context: this compound acts by inhibiting sterol biosynthesis in the fungal membranes [2] [3] [1]. This disrupts the integrity of the membrane, which is crucial for the structure and function of the pathogen, including the development of haustoria and hyphae.

Key Regulatory and Safety Considerations

- Use Restrictions: The use of this compound products like Meltatox on cut flower roses (both field and greenhouse) has been phased out in certain regions, such as Canada. Its use is permitted on other types, such as mini-potted roses and garden-type roses, subject to strict label mitigations [4].

- Toxicological and Environmental Profile:

- Mammalian Toxicity: It demonstrates a low toxicity to mammals but is classified as a potential reproduction/developmental toxin and irritant [3].

- Ecotoxicity: It presents a moderate level of toxicity to bees, fish, and aquatic invertebrates [3]. The mandatory buffer zone is designed to mitigate risks to aquatic habitats [4].

- Persistence: It is moderately persistent in soil, with a typical laboratory aerobic soil DT₅₀ of 41 days [3].

References

- 1. This compound (Ref: BAS 238F) - AERU [sitem.herts.ac.uk]

- 2. Monument® 400EC | 2025 Update [greenlife.co.ke]

- 3. Dodemorph - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 4. Label Amendments for MELTATOX® [flowerscanadagrowers.com]

- 5. Powdery Mildew Induces Defense-Oriented ... [pmc.ncbi.nlm.nih.gov]

- 6. Comparative transcriptome profiling reveals the role of ... [pmc.ncbi.nlm.nih.gov]

dodemorph acetate in ornamental disease management

Dodemorph Acetate: Properties and Applications

This compound is a systemic fungicide with both protective and curative action. Its primary mode of action is the inhibition of sterol biosynthesis in fungal membranes, which is crucial for their structure and function. It is classified by the Fungicide Resistance Action Committee (FRAC) in Group 5 [1].

The diagram below illustrates its fungicidal action and the plant's immune response.

Table 1: Basic Chemical and Formulation Profile of this compound

| Property | Description |

|---|---|

| IUPAC Name | 4-cyclododecyl-2,6-dimethylmorpholine [1] |

| Molecular Formula | C₁₈H₃₅NO [1] |

| Mode of Action | Systemic fungicide; inhibits sterol biosynthesis (FRAC Code 5) [1] |

| Primary Target | Powdery mildews (Erysiphales) [1] |

| Common Formulations | Emulsifiable concentrates (e.g., 40% EC as in Meltatox) [2] [3] [1] |

| Example Products | Meltatox, Milban, Cyclomorph [1] |

Table 2: Application Spectrum and Efficacy in Ornamentals

| Parameter | Details |

|---|---|

| Key Application | Control of powdery mildew on greenhouse and field-grown roses; high efficacy reported [1]. |

| Other Targets | Demonstrated activity against Botrytis cinerea and other filamentous fungi [4]. |

| Formulation Types | Liquid, Wettable Powder (WP), Granules [2] |

| Common Modes of Application | Foliar spray, soil treatment, seed treatment [2] |

Experimental Protocols

Protocol for In Vitro Antifungal Efficacy Testing

This protocol outlines the method for determining the effective dose (ED₅₀) of this compound against fungal pathogens, adapted from published research [4].

- Objective: To assess the radial growth inhibition of a target fungus (e.g., Botrytis cinerea) on dodemorph-amended agar medium.

- Materials:

- Potato Dextrose Agar (PDA)

- Acetone stock solution of pure this compound

- Fungal isolate (e.g., B. cinerea)

- Sterile Petri dishes

- Procedure:

- Prepare a concentrated stock solution of this compound in acetone.

- Incorporate the stock solution into molten, cooled PDA to achieve a series of desired concentrations (e.g., 0, 1, 5, 10, 50 mg/L). For the control plate, add an equivalent volume of acetone only.

- Pour the amended agar into Petri dishes and allow it to solidify.

- Inoculate the center of each plate with a mycelial plug (5 mm diameter) from the actively growing margin of the fungal culture.

- Incubate plates at the optimal temperature for the fungus (e.g., 25°C ± 2°C) until the fungus in the control plate has nearly reached the edge.

- Measure the diameter of fungal growth in each plate. Calculate the percentage of growth inhibition relative to the control.

- Use statistical software to plot dose-response curves and calculate the ED₅₀ value (the effective dose that causes 50% growth inhibition).

Protocol for Assessing Stereospecific Activity and Synergy

Dodemorph exists as diastereomers (cis- and trans-forms), and their ratio can influence antifungal performance [4]. This protocol describes testing their individual and joint action.

- Objective: To evaluate the comparative toxicity and potential synergy between the cis- and trans-diastereomers of dodemorph.

- Materials:

- Isolated cis- and trans-diastereomers of dodemorph (purified via column chromatography) [4].

- Test fungi and culture media as in Protocol 1.

- Procedure:

- Follow Protocol 1 to determine the ED₅₀ for the isolated cis-diastereomer, the trans-diastereomer, and a 1:1 mixture of both.

- Calculate the Comparative Toxicity Index (Co.T.I.) using the formula [4]:

- Co.T.I. = (1/F) / ((a/C) + (b/T))

- Where

Fis the ED₅₀ of the mixture,CandTare the ED₅₀ values of the cis- and trans-forms alone, andaandbare their weight ratios in the mixture.

- Interpretation: A Co.T.I. value greater than 1 indicates a synergistic effect, meaning the mixture is more effective than predicted by the individual activities.

Resistance Management and Integrated Strategies

With dodemorph belonging to FRAC Group 5, the risk of resistance development is a concern.

- Documented Resistance: A dodemorph-acetate-resistant strain of the biocontrol fungus Sporothrix flocculosa was developed in a laboratory setting, demonstrating that resistance can occur [3].

- Integrated Pest Management (IPM):

- Rotation: Rotate dodemorph with fungicides from different FRAC groups (e.g., benzimidazoles, triazoles) with distinct modes of action to reduce selection pressure [4] [1].

- Combination with Biocontrol: The use of the laboratory-developed resistant strain of S. flocculosa shows promise for use in combination with dodemorph in an integrated control program for rose powdery mildew, as the wild-type biocontrol agent is inhibited by the fungicide [3].

Critical Regulatory and Safety Notes

- EU Regulatory Status: Dodemorph is not approved for use according to EC Regulation 1107/2009 [1]. Any experimental or practical use must be in compliance with local regulations.

- Toxicology Profile: It has a low toxicity to mammals but shows moderate toxicity to bees, fish, and aquatic invertebrates. Some data suggest it is a possible reproduction/developmental toxin and irritant [1].

- Environmental Fate: Dodemorph is moderately persistent in soil (typical aerobic soil DT₅₀ of 41 days) and has a high log P (4.6), indicating a potential to bind to soil organic matter and low leaching potential to groundwater [1].

References

dodemorph acetate protocol for Botrytis cinerea control

Known Information on Dodemorph

The table below summarizes the key findings from the identified study:

| Aspect | Description |

|---|---|

| General Function | Morpholine fungicide; inhibits steroid biosynthesis and lipid peroxidases; can disturb plasmalemma semipermeability and alter Mg2+-dependent ATP-ase activity [1]. |

| Antifungal Activity | Exhibits antibacterial side effects; diequatorial (cis-) form shows higher antibacterial activity than the axial-equatorial (trans-) form [1]. |

| Joint Action | No synergy found between diastereomers in direct antibacterial activity. However, a synergistic fungistatic effect against B. cinerea was observed by changing the ratio of its diastereomers [1]. |

| Relevance to Performance | Stereospecific degradation of diastereomers by plant-associated bacteria changes their ratio in the environment, influencing its final antifungal performance [1]. |

Current Research Context for Botrytis cinerea Control

While dodemorph protocols are unavailable, current research focuses heavily on overcoming fungicide resistance and developing alternative control strategies for Botrytis cinerea.

- Widespread Fungicide Resistance: Recent studies on blueberries in Michigan show high resistance frequencies to commonly used fungicides. In 2022, sensitivity to boscalid (FRAC 7) and pyraclostrobin (FRAC 11) was below 50%, while sensitivity to fludioxonil (FRAC 12), fluopyram (FRAC 7), and fenhexamid (FRAC 17) remained above 80% [2].

- Multidrug Resistance (MDR) Mechanisms: A significant concern is MDR, linked to the overexpression of ATP-binding cassette (ABC) transporters like BcatrB, BcatrD, and BcatrK in B. cinerea. Exposure to certain plant secondary metabolites (e.g., resveratrol, camptothecin) can induce this overexpression, leading to pre-adaptation and reduced sensitivity to multiple fungicides [3].

- Promising Alternative Strategies:

- Essential Oils: Vapor-phase application of peppermint, lemongrass, litsea, and thyme essential oils completely inhibited B. cinerea growth in vitro and on inoculated strawberries [4].

- Biocontrol Agents: Beneficial bacteria like Pseudomonas protegens and actinomycetes such as Streptomyces sp. show potential by secreting antifungal compounds and stimulating host plant defenses [5] [6].

Suggested Experimental Workflow for Fungicide Testing

For researchers aiming to develop their own protocols for novel compounds or re-evaluate existing fungicides like dodemorph, the following generalized workflow, based on current methodologies, is recommended.

Detailed Methodologies

Pathogen Isolation and Culture

- Strain Collection: Isolate single-spore isolates of B. cinerea from infected plant material (e.g., blighted blossoms or fruit) [2].

- Culture Conditions: Maintain cultures on Potato Dextrose Agar (PDA) or 20% V8 juice agar. For long-term storage, methods such as overlaying culture with sterile glass fiber pieces and storing desiccated at -20°C are effective [2].

Fungicide Preparation

- Stock Solution: Prepare a concentrated stock solution of the fungicide. For compounds with low water solubility, use a solvent like acetone or methanol. The final solvent concentration in the growth medium should not exceed 1% (v/v), with a solvent-only control included [1] [2].

- Serial Dilution: Incorporate the fungicide stock into the molten agar medium (e.g., PDA) at a series of concentrations (e.g., 1000/2ⁿ mg·L⁻¹) to create a discriminatory dose range [1] [2].

Antifungal Activity Assays

- Conidial Germination Assay: This method tests the effect on spore germination.

- Prepare a conidial suspension (e.g., 10⁴ spores/mL) from a 7-day-old culture in a sterile saline solution with a surfactant (e.g., 0.5% Tween 80) [2] [4].

- Apply droplets of suspension to fungicide-amended agar or expose to treated surfaces.

- Incubate and assess germination inhibition after 16-24 hours [2].

- Mycelial Growth Inhibition Assay: This method tests the effect on established mycelium.

- Place mycelial plugs from the edge of an active culture onto fungicide-amended PDA plates.

- Measure the radial growth of the colony over time and calculate the percentage of growth inhibition compared to an untreated control [1] [6].

- The effective concentration that inhibits growth by 50% (EC₅₀) can be calculated from this data.

- Conidial Germination Assay: This method tests the effect on spore germination.

In Planta Efficacy Trials

- Plant Material: Use susceptible host plants (e.g., strawberry fruits or leaves, tomato plants) [5] [4].

- Inoculation: Treat plant tissue with the fungicide, then inoculate with a droplet of B. cinerea conidial suspension. Alternatively, wound the tissue before inoculation to test under high disease pressure.

- Disease Assessment: Incubate under conditions conducive to disease development (high humidity) and measure lesion diameter or disease severity index over several days. The control efficacy can be calculated as:

[(Lesion diameter in control - Lesion diameter in treatment) / Lesion diameter in control] × 100%[4] [6].

Key Considerations for Researchers

- Analytical Chemistry: For compounds like dodemorph that exist as diastereomers, analytical techniques like Gas Chromatography (GC) or HPLC are crucial to determine the precise composition and stability of the diastereomer ratio in your experimental preparations, as this directly impacts efficacy [1].

- Resistance Monitoring: Given the prevalence of MDR, it is critical to characterize the resistance profile of any B. cinerea isolate used in research against a panel of standard fungicides to understand its baseline phenotype [2].

- Synergistic Combinations: Explore combinations of fungicides with different FRAC codes or with biocontrol agents to enhance efficacy and mitigate resistance development [1] [6].

References

- 1. Stereospecific Degradation of Diastereomers by Plant ... [scirp.org]

- 2. Fungicide resistance in Botrytis cinerea and identification ... [frontiersin.org]

- 3. Multidrug resistance of Botrytis cinerea associated with its ... [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Activities of Essential Oils in Vapor Phase ... [pmc.ncbi.nlm.nih.gov]

- 5. Editorial: Molecular interactions and control strategies for ... [frontiersin.org]

- 6. Biocontrol of strawberry gray mold caused by Botrytis ... [pmc.ncbi.nlm.nih.gov]

Application Note: Separation of Dodemorph Acetate on Newcrom R1 Column

This application note outlines a reversed-phase High-Performance Liquid Chromatography (HPLC) method for the analysis of dodemorph acetate, a morpholine fungicide [1]. The method utilizes a Newcrom R1 column, which is characterized by its low silanol activity and stability across a wide pH range (1.0 - 10.0), making it suitable for analyzing basic compounds like this compound [2] [3]. The protocol is scalable from analytical to preparative scale and can be adapted for pharmacokinetic studies or impurity isolation [2] [4].

Key Method Parameters and Chemical Properties

The table below summarizes the core experimental conditions and the properties of the analyte:

| Category | Parameter | Specification |

|---|---|---|

| Analytical Method | Column | Newcrom R1 [2] [4] |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid [2] [4] | |

| MS-Compatible Mobile Phase | Acetonitrile, Water, Formic Acid [2] [4] | |

| Particle Sizes Available | 3 µm (for fast UPLC), 5 µm [2] [3] | |

| Analyte: this compound | CAS Number | 31717-87-0 [4] [1] [5] |

| Molecular Formula | C₂₀H₃₉NO₃ [4] [1] [5] | |

| Molecular Weight | 341.5 g/mol [4] [1] [5] | |

| Mode of Action | Sterol Biosynthesis Inhibitor (FRAC Code 5) [1] | |

| Isomerism | Exists as a mixture of cis- and trans- isomers [1] |

Detailed Experimental Protocol

Principle This method separates this compound using reversed-phase chromatography on a Newcrom R1 column. The addition of phosphoric or formic acid to the mobile phase aids in protonation and separation, improving peak shape for this basic compound.

Workflow Overview The diagram below illustrates the complete experimental workflow:

Materials and Equipment

- HPLC/UPLC System: Standard system with a pump, autosampler, and detector.

- Chromatography Column: Newcrom R1 column (available in various dimensions; common analytical sizes include 4.6 x 150 mm or 2.1 x 150 mm) with 3 µm or 5 µm particle size [3].

- Mobile Phase:

- Standard: this compound reference standard.

Step-by-Step Procedure

Mobile Phase Preparation:

- The exact ratio of Acetonitrile to Water should be optimized for the specific instrument and column dimensions. A starting point of 50:50 (v/v) is recommended [3].

- Add acid modifier to the aqueous portion (e.g., 0.1% v/v phosphoric or formic acid) [2] [3].

- Filter all mobile phases through a 0.45 µm (or 0.22 µm for UPLC) membrane filter and degas thoroughly.

Standard Solution Preparation:

- Accurately weigh a suitable amount of this compound standard.

- Dissolve and dilute with an appropriate solvent, typically the mobile phase or a mixture compatible with it.

System Equilibration:

- Install the Newcrom R1 column in the HPLC system.

- Set the flow rate according to the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

- Begin pumping the mobile phase through the column until a stable baseline is achieved. Ensure the system pressure and baseline are constant, indicating full equilibration.

Sample Injection and Analysis:

- Load the standard solution into the autosampler.

- Inject an appropriate volume for your column and detection system.

- Start the HPLC run using the isocratic or gradient method as developed.

Post-Analysis Column Storage:

- After the analysis, flush the column thoroughly with a storage solution of 50/50 MeCN/Water with 0.1% phosphoric or formic acid to prevent microbial growth and maintain column integrity [3].

- Seal the column ends according to the manufacturer's instructions.

Troubleshooting and Method Optimization

- Retention Time Too Short: Decrease the percentage of acetonitrile in the mobile phase.

- Retention Time Too Long: Increase the percentage of acetonitrile in the mobile phase.

- Poor Peak Shape (Tailing): Ensure the mobile phase pH is sufficiently acidic to suppress silanol interactions. The Newcrom R1's low silanol activity minimizes this issue, but it can be checked by increasing acid concentration [3].

- For MS Detection: Remember to replace phosphoric acid with formic acid, as phosphoric acid is not volatile and can suppress ionization and contaminate the MS source [2] [4].

Important Notes for Researchers

- Method Scalability: This LC method is scalable and can be adapted for preparative separation to isolate impurities by using larger column diameters (e.g., 10 mm or 22 mm) [2] [3].

- Column Stability: The Newcrom R1 stationary phase is stable under basic conditions, but an acidic mobile phase is recommended for both operation and storage to maximize column lifetime [3].

- Analytical Verification: The provider, SIELC Technologies, notes that their chromatographic result was obtained by a proprietary algorithm and may deviate from actual experimental data. They encourage contacting their support team (

support@sielc.com) to confirm the suitability of the column and request experimental data for your specific application [2] [4].

References

Comprehensive Application Notes and Protocols: Dodemorph Acetate Mass Spectrometry-Compatible HPLC Analysis

Introduction

Dodemorph acetate is a morpholine fungicide with protective and therapeutic effects against various plant diseases. As a sterol biosynthesis inhibitor, it disrupts ergosterol production in fungal cell membranes, leading to cell death. The compound's molecular formula is C₂₀H₃₉NO₃ with a molecular weight of 341.5 g/mol [1]. The regulatory requirements for monitoring morpholine pesticide residues in food commodities have intensified the need for robust, sensitive, and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for determining this compound residues due to its superior sensitivity, selectivity, and capability for confirmatory analysis [2]. These application notes provide detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, supporting researchers in method implementation for various matrices.

Materials and Equipment

Chemical Reagents and Standards

- This compound reference standard (purity ≥95%) [1]

- HPLC-grade acetonitrile and methanol [2] [3]

- Formic acid (LC-MS grade, ≥98%) [2]

- Ammonium acetate (analytical grade) [2]

- Ultrapure water (18.2 MΩ·cm resistivity) [2]

- QuEChERS extraction salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl) [2]

- QuEChERS dispersive-SPE salts: Anhydrous MgSO₄, primary secondary amine (PSA), C18, graphitized carbon black (GCB) [2]

Equipment and Instruments

- HPLC system: Binary pump, degasser, thermostatted autosampler [3] [4]

- Mass spectrometer: Triple quadrupole MS with electrospray ionization (ESI) [2] [5]

- Analytical column: Newcrom R1 (low silanol activity C18) or equivalent reversed-phase column [6] [7]

- Sample preparation: Centrifuge (capable of ≥3000 RCF), vortex mixer, analytical balance, ultrasonic bath [2]

Method Development and Optimization

Chromatographic Conditions

Reversed-phase chromatography provides excellent separation for this compound. The method employs a low silanol activity C18 column (Newcrom R1) to minimize secondary interactions and peak tailing [6] [7]. The mobile phase consists of acetonitrile and water with formic acid additive to enhance ionization efficiency and improve peak shape [6]. For mass spectrometry compatibility, formic acid is recommended instead of phosphoric acid, which can cause ion suppression and instrument contamination [6] [7]. The method is scalable and can be adapted to UPLC applications using columns with smaller 3 µm particles for faster analysis times [6].

Table 1: Optimized Chromatographic Conditions for this compound Analysis

| Parameter | Specification | Alternative/Notes |

|---|---|---|

| Column | Newcrom R1 (C18, low silanol activity) | Other low silanol activity C18 columns may be used |

| Column Temperature | Ambient (25°C) | 30-40°C may improve reproducibility |